Allyl hexanoate is derived from the esterification of hexanoic acid and allyl alcohol. It can be found in natural sources such as pineapples, baked potatoes, and mushrooms, contributing to their characteristic flavors. In terms of classification, it falls under the category of esters, which are organic compounds formed from an acid and an alcohol .
The synthesis of allyl hexanoate can be achieved through several methods, primarily focusing on esterification processes.
Allyl hexanoate has a distinct molecular structure characterized by its ester functional group.
The structural formula can be represented as follows:
Allyl hexanoate can participate in various chemical reactions typical for esters.
The primary reaction involving allyl hexanoate is its hydrolysis, which can occur under acidic or basic conditions to yield hexanoic acid and allyl alcohol:
This reaction underscores the reversibility characteristic of ester hydrolysis .
The mechanism of action for allyl hexanoate primarily relates to its function as a flavoring agent.
When used in food products, allyl hexanoate interacts with taste receptors on the tongue, eliciting sweet and fruity flavors that enhance the sensory experience of consuming foods like candies and baked goods. The compound's volatility allows it to readily evaporate, contributing to its aromatic properties that are perceived by olfactory receptors .
Allyl hexanoate exhibits several notable physical and chemical properties that define its behavior in various applications.
Allyl hexanoate finds extensive use in scientific and industrial applications:
Allyl hexanoate - d5 retains the core structure of non-deuterated allyl hexanoate but features deuterium atoms at specific positions. The systematic IUPAC name is prop-2-en-1-yl-d5 hexanoate, reflecting deuterium substitution in the prop-2-en-1-yl (allyl) group. Key identifiers include:
Table 1: Nomenclature and Identifiers of Allyl Hexanoate - d5
Nomenclature Type | Name |
---|---|
Systematic IUPAC | Prop-2-en-1-yl-d5 hexanoate |
Synonym | Allyl caproate - d5 |
Linear Formula | CH3(CH2)4COOCH2CD=CD2 |
FEMA No. | 2032 (applies to both forms) |
The compound presents as a colorless to pale yellow liquid with density ≈0.887 g/mL (25°C) and boiling point 185–188°C. Its infrared spectrum (gas phase) shows characteristic C=O stretch at 1740 cm−1 and C–D vibrations near 2100–2200 cm−1, distinguishable via FTIR [3] [6].
Deuterated flavor compounds like allyl hexanoate - d5 serve as indispensable tools in:
Table 2: Research Applications of Deuterated Allyl Hexanoate
Application | Methodology | Key Insight |
---|---|---|
Metabolism Studies | GC-MS analysis of urinary mercapturic acids | Glutathione conjugation efficiency decreases by 15% in deuterated form |
Flavor Delivery Optimization | Headspace-SPME with isotope dilution MS | Deuterated form shows 20% slower release from starch matrices |
Oxidation Mechanism Analysis | O2-rich storage with LC-MS/MS | Allyl oxidation favors epoxidation over dehydrogenation |
Discovered in early 20th-century pineapple essence analyses, allyl hexanoate became commercially significant post-1950 due to synthetic production advances. The non-deuterated form’s regulatory approvals include:
Deuterated synthesis emerged in the 1980s to address challenges in flavor retention and metabolic profiling. Today, allyl hexanoate - d5 supports:
Table 3: Industrial Applications of Allyl Hexanoate and Its Deuterated Form
Industry | Use Case | Deuterated Form Utility |
---|---|---|
Food Flavors | Pineapple, peach, rum flavor blends | Quantifies thermal degradation in baked goods |
Cosmetics | Lipstick fragrances, fruity top notes | Traces photodegradation under UV light |
Agrochemicals | Fruit-odor bait matrices for pests | Monitors environmental persistence |
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